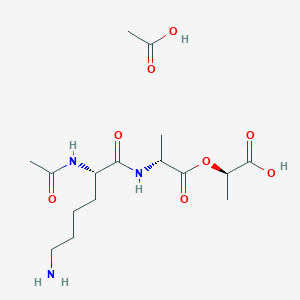

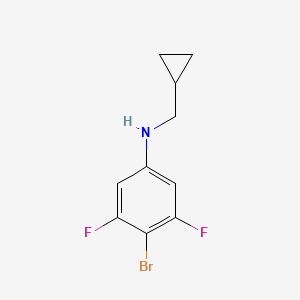

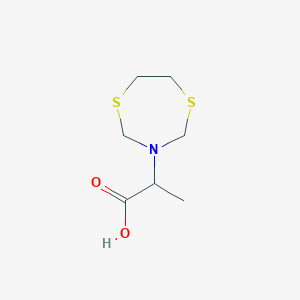

![molecular formula C14H19BrS2 B1384034 2-Bromo-5-octylthieno[3,2-b]thiophene CAS No. 1398397-74-4](/img/structure/B1384034.png)

2-Bromo-5-octylthieno[3,2-b]thiophene

説明

“2-Bromo-5-octylthieno[3,2-b]thiophene” is a type of thiophene derivative. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the use of a bis(alkoxo)palladium complex for an efficient phosphine-free direct C-H arylation of thiophenes at C2 .Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields .科学的研究の応用

Electrochromic Applications

2-Bromo-5-octylthieno[3,2-b]thiophene derivatives have been explored for their electrochromic behavior. One study focused on electropolymerization of a related compound, revealing its potential in electrochromic devices. The resultant polymer exhibited good optical contrast and fast switching times, making it suitable for applications in displays and smart windows (Osken, Bildirir, & Ozturk, 2011).

Synthesis of Polyfunctionalized Thiophenes

In the realm of organic synthesis, this compound derivatives have been used as intermediates for creating polyfunctionalized thiophenes. These derivatives are pivotal in developing novel organic compounds with potential applications in various fields like materials science and pharmaceuticals (Fuller, Iddon, & Smith, 1999).

Crystal Structural Analysis

Structural analysis of thieno[3,2-b]thiophene derivatives has been conducted to understand their molecular geometry and stacking patterns. This research is crucial for the development of materials with specific electronic and optical properties (Nguyen, Nguyen, Dang, & Van Meervelt, 2014).

将来の方向性

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This suggests that “2-Bromo-5-octylthieno[3,2-b]thiophene” and similar compounds may have potential applications in the field of organic electronics and optoelectronics .

特性

IUPAC Name |

5-bromo-2-octylthieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrS2/c1-2-3-4-5-6-7-8-11-9-12-13(16-11)10-14(15)17-12/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWNVLPMHMUGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(S1)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

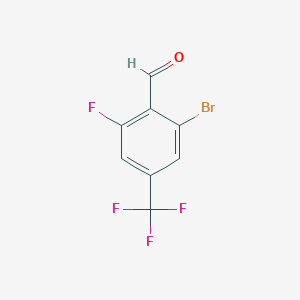

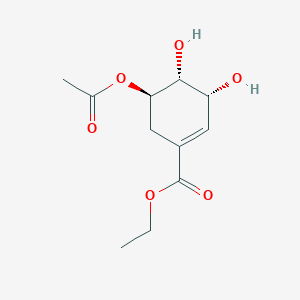

![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)

![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)